JNK3 Isoform Selectivity vs. SP600125
A critical differentiator for IQ3 is its selectivity for the JNK3 isoform over JNK1 and JNK2, which is not observed with the prototypical JNK inhibitor SP600125. Kinase binding assays (KINOMEscan) reveal that IQ3 binds JNK3 with a Kd of 66 nM, while binding to JNK1 and JNK2 is significantly weaker at 240 nM and 290 nM, respectively [1]. This translates to a 3.6-fold selectivity for JNK3 over JNK1 and a 4.4-fold selectivity over JNK2. In contrast, SP600125 inhibits JNK1, JNK2, and JNK3 with similar potency (IC50 40-90 nM) and lacks isoform discrimination, also potently inhibiting a wide range of other kinases [2].
| Evidence Dimension | JNK Isoform Binding Affinity (Kd) and Selectivity Ratio |
|---|---|
| Target Compound Data | JNK3 Kd = 66 nM; JNK1 Kd = 240 nM; JNK2 Kd = 290 nM. Selectivity ratio: 3.6x (JNK3 vs JNK1), 4.4x (JNK3 vs JNK2). |
| Comparator Or Baseline | SP600125: Pan-JNK profile with IC50 ~40-90 nM for JNK1-3; no meaningful selectivity window among JNK isoforms. [2] |
| Quantified Difference | IQ3 provides a >3.6-fold selectivity window for JNK3, a feature completely absent in SP600125 (selectivity ratio ~1:1:1). |
| Conditions | KINOMEscan competitive binding assay platform; SP600125 data from in vitro kinase assays. |
Why This Matters
For researchers studying JNK3-specific pathology (e.g., Parkinson's disease models), IQ3's selectivity window minimizes confounding effects from JNK1/2 inhibition, ensuring cleaner phenotypic data.
- [1] Igor A. Schepetkin, Liliya N. Kirpotina, Andrei I. Khlebnikov, Tracey S. Hanks, Irina Kochetkova, David W. Pascual, Mark A. Jutila, and Mark T. Quinn. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Molecular Pharmacology, 2012, 81 (6) 832-845. View Source
- [2] Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Anderson, D. W. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. View Source
